Piperazine 2-oxobornane-10-sulphonate
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Overview
Description
Piperazine 2-oxobornane-10-sulphonate is a chemical compound with the molecular formula C14H26N2O4S. It is known for its unique structure, which includes a piperazine ring and a bicyclic oxobornane sulphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine 2-oxobornane-10-sulphonate typically involves the reaction of piperazine with 2-oxobornane-10-sulphonic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Piperazine 2-oxobornane-10-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated compounds as reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new piperazine derivatives .
Scientific Research Applications
Piperazine 2-oxobornane-10-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of piperazine 2-oxobornane-10-sulphonate involves its interaction with specific molecular targets. In biological systems, it may act as a GABA receptor agonist, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites, making it useful as an anthelmintic agent . Additionally, its unique structure allows it to interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler compound with a similar piperazine ring structure but lacking the oxobornane sulphonate group.
2-Oxobornane-10-sulphonic acid: Contains the oxobornane sulphonate group but does not have the piperazine ring.
Piperazine derivatives: Various derivatives with different substituents on the piperazine ring, such as imatinib and sildenafil.
Uniqueness
Piperazine 2-oxobornane-10-sulphonate is unique due to its combination of a piperazine ring and an oxobornane sulphonate group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
27016-31-5 |
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Molecular Formula |
C14H26N2O4S |
Molecular Weight |
318.43 g/mol |
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;piperazine |
InChI |
InChI=1S/C10H16O4S.C4H10N2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-2-6-4-3-5-1/h7H,3-6H2,1-2H3,(H,12,13,14);5-6H,1-4H2 |
InChI Key |
JSAZTUYNZHDFNH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCN1 |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCN1 |
Origin of Product |
United States |
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